molecular formula C6H13NO B086933 N-Ethylmorpholine CAS No. 100-74-3

N-Ethylmorpholine

Cat. No. B086933
CAS RN: 100-74-3
M. Wt: 115.17 g/mol
InChI Key: HVCNXQOWACZAFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Ethylmorpholine derivatives involves catalyzed reactions and strategic insertion processes. For instance, the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates through rhodium(II) acetate catalyzed O–H and N–H carbene insertion exemplifies a method for creating bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013). Another approach involves the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine to yield N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates, demonstrating the compound's versatility in synthesis (Krivokolysko et al., 2001).

Scientific Research Applications

  • Thermochemical Properties : A study by Freitas et al. (2017) explored the thermochemical properties of N-ethylmorpholine, focusing on the energetic effects of substituting the hydrogen in the amino group of the morpholine structure with an alkyl group. This research is crucial for understanding the compound's stability and reactivity, which are important for its practical applications (Freitas et al., 2017).

  • Antiprotozoan Agent : N-Ethylmorpholine derivatives have been investigated for their potential as antiprotozoan agents. A study conducted by Giraldi et al. (1971) examined the metabolism in humans of a trichomonacidal agent containing N-ethylmorpholine, highlighting its role in treating protozoan infections (Giraldi et al., 1971).

  • Liquid-Liquid Equilibria : Research by Wang et al. (2012) on N-formylmorpholine, a related compound, studied its application as an extraction solvent for separating aromatic and aliphatic hydrocarbons. This indicates potential uses of N-ethylmorpholine in similar extraction processes (Wang et al., 2012).

  • NMR Studies : A study by Tafazzoli et al. (1994) employed gas and solution phase NMR to investigate the intra- and intermolecular effects on the ring inversion rate constants of N-ethylmorpholine. Such studies are important for understanding its chemical behavior in different environments (Tafazzoli et al., 1994).

  • Gas Absorption Properties : Zhao et al. (2018) researched carboxylate protic ionic liquids containing N-ethylmorpholine for the absorption of H2S gas. This research demonstrates the compound's potential in gas separation technologies (Zhao et al., 2018).

  • DNA Binding Studies : Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives and evaluated their binding with DNA, showcasing the potential application of N-ethylmorpholine derivatives in biochemistry and pharmacology (Farghaly et al., 2020).

Safety And Hazards

N-Ethylmorpholine is a flammable liquid and vapor . It is harmful if swallowed or inhaled, and it is toxic in contact with skin . It causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling N-Ethylmorpholine .

properties

IUPAC Name

4-ethylmorpholine
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InChI

InChI=1S/C6H13NO/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3
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InChI Key

HVCNXQOWACZAFN-UHFFFAOYSA-N
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Canonical SMILES

CCN1CCOCC1
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Molecular Formula

C6H13NO
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DSSTOX Substance ID

DTXSID5025312
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Molecular Weight

115.17 g/mol
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Physical Description

N-ethyl morpholine appears as a colorless liquid with a strong ammonia-like odor. Severely irritates skin, eyes, and mucous membranes. Moderately soluble in water and less dense than water. Flash point 83 °F., Liquid, Colorless liquid with an ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia-like odor.
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Boiling Point

280 to 282 °F at 760 mmHg (NTP, 1992), 138-139 °C @ 763 MM HG, 138 °C, 281 °F
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Flash Point

82 °F (NTP, 1992), 32 °C, 90 °F (32 °C) (OPEN CUP), (oc) 90 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ETHANOL & ETHER; SOL IN ACETONE, Solubility in water: miscible, Miscible
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Density

0.916 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8996 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.90
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (AIR= 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

6.2 mmHg at 68 °F (NTP, 1992), 6.1 [mmHg], 6.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.80, 6 mmHg
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Product Name

N-Ethylmorpholine

Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS RN

100-74-3
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-81 °F (NTP, 1992), -62.78 °C, -63 °C, -81 °F
Record name N-ETHYL MORPHOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17432
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-ETHYLMORPHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1644
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-ETHYLMORPHOLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0480
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-Ethylmorpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0281.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

In a manner analogous to that described in Example 27, from 234 mg of N-[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-L-proline tert.butyl ester, 90 mg of 1-isoquinolinecarboxylic acid, 70 mg of hydroxybenzotriazole. 60 mg of N-ethylmorpholine and 118 mg of dicyclohexylcarbodiimide there were obtained, after chromatography on silica gel using 10% methanol in dichloromethane for the elution, 146 mg of N-[2(R)-hydroxy-3(S)-[[N-(1-isoquinolylcarbonyl)-L-asparaginyl]amino]-4-phenylbutyl]-L-proline tert.butyl ester as a pale cream solid from ethyl acetate/n-hexane; MS: m/e 604 [M+H]+.
Name
N-[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-L-proline tert.butyl ester
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a manner analogous to that described in Example 27 from 228 mg of N2 -[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-N1 -tert.butyl-L-prolinamide. 88 mg of 3-quinolinecarboxylic acid; 69 mg of hydroxybenzotriazole, 59 mg of N-ethylmorpholine and 116 mg of dicyclohexylcarbodiimide there were obtained, after chromatography on silica gel using dichloromethane/methanol (9:1) for the elution, 86 mg of N1 -tert.butyl-N2 -[2(R)-hydroxy-4-phenyl-3(S)-[[N-(3-quinolylcarbonyl)-L-asparaginyl]amino]butyl]-L-prolinamide as a white solid; MS: m/e 603 [M+H]+.
Name
N2 [3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-N1 -tert.butyl-L-prolinamide
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethylmorpholine
Reactant of Route 2
Reactant of Route 2
N-Ethylmorpholine
Reactant of Route 3
Reactant of Route 3
N-Ethylmorpholine
Reactant of Route 4
Reactant of Route 4
N-Ethylmorpholine
Reactant of Route 5
Reactant of Route 5
N-Ethylmorpholine
Reactant of Route 6
Reactant of Route 6
N-Ethylmorpholine

Citations

For This Compound
5,500
Citations
VLS Freitas, CAO Silva, MAT Paiva… - Journal of Thermal …, 2017 - Springer
… A thermochemical study of N-methylmorpholine and N-ethylmorpholine compounds was performed with the purpose of evaluating and understanding the energetic effects inherent to …
Number of citations: 7 link.springer.com
ZM Anwar, YK Sung - Bulletin of the Korean Chemical Society, 2005 - Citeseer
… The interaction of the new promising buffer N-ethylmorpholine may be existed in most … reaction of La(NO3)3·6H2O with Nethylmorpholine in aqueous medium. The chemical structure of …
Number of citations: 9 citeseerx.ist.psu.edu
G La Penna, F Machetti, O Proux, G Rossi… - The Journal of …, 2021 - ACS Publications
… of glycerol cryoprotectant and N-ethylmorpholine buffer. The … interaction of glycerol and N-ethylmorpholine with the metal ion. … and N-ethylmorpholine contribute to the Cu coordination. …
Number of citations: 3 pubs.acs.org
KM AbdEl-Kader, Z Anwer - J. Appl. Polym. Sci, 2007 - academia.edu
… a lanthanum/N-ethylmorpholine complex on the optical and … amounts of the lanthanum/N-ethylmorpholine complex, were prepared … The lanthanum/N-ethylmorpholine complex also was …
Number of citations: 38 www.academia.edu
MB Andrus - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 100‐74‐3 ] C 6 H 13 NO (MW 115.17) InChI = 1S/C6H13NO/c1‐2‐7‐3‐5‐8‐6‐4‐7/h2‐6H2,1H3 InChIKey = HVCNXQOWACZAFN‐UHFFFAOYSA‐N (reagent used as a hindered …
Number of citations: 2 onlinelibrary.wiley.com
BH Kwant - Journal of Labelled Compounds and …, 1980 - Wiley Online Library
… Attempted exchange experiments of morpholine, N-methylmorpholine and N-ethylmorpholine with a deuterium donor led to no deuterium incorporation in the morpholine rings. …
PC Andrews, CL Raston, BW Skelton… - Chemical …, 1997 - pubs.rsc.org
… Herein, we report the synthesis and crystal structures of two alane adducts of N-ethylmorpholine (L): namely [2AlH3·L]H 2 and [1.5AlH3·L]H 3. … In reaction (1) the N-ethylmorpholine is …
Number of citations: 10 pubs.rsc.org
MM Lencka, JJ Kosinski, P Wang, A Anderko - Fluid Phase Equilibria, 2016 - Elsevier
… as(2) O ( C H 2 C H 2 ) 2 N R ( a q ) + H 2 O = O ( C H 2 C H 2 ) 2 N R H + + O H − where R represents H for morpholine, CH 3 for N-methylmorpholine and C 2 H 5 for N-ethylmorpholine…
Number of citations: 25 www.sciencedirect.com
PL Felgner, JE Wilson - Analytical Biochemistry, 1977 - Elsevier
… of N-ethylmorpholine in place of the 0.1 M bicarbonate; the pH of the diluted N-ethylmorpholine … The final concentration of N-ethylmorpholine in the reaction mixture was 2.6 M (see …
Number of citations: 11 www.sciencedirect.com
T Zhao, P Li, X Feng, X Hu, Y Wu - Journal of Molecular Liquids, 2018 - Elsevier
… 2 S in N-ethylmorpholine butyrate [… N-ethylmorpholine acetate ([NEMH][Ac]), N-ethylmorpholine propionate ([NEMH][Pro]), N-ethylmorpholine butyrate ([NEMH][Bu]), N-ethylmorpholine …
Number of citations: 31 www.sciencedirect.com

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